molecular formula C7H3Cl5 B165444 2,3,4,5,6-Pentachlorotoluene CAS No. 877-11-2

2,3,4,5,6-Pentachlorotoluene

Cat. No. B165444
CAS RN: 877-11-2
M. Wt: 264.4 g/mol
InChI Key: AVSIMRGRHWKCAY-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentachlorotoluene is a chemical compound with the molecular formula C7H3Cl5 . It is used in the prediction of daphnid survival after in situ exposure to complex mixtures . This compound is considered to be very toxic .


Synthesis Analysis

The synthesis of 2,3,4,5,6-Pentachlorotoluene involves reaction conditions with aluminum oxide, chlorine, copper dichloride, aluminum oxide, and molybdenum (VI) oxide at 300 degrees . The product distribution varies with different catalysts and molar ratios .


Molecular Structure Analysis

The molecular structure of 2,3,4,5,6-Pentachlorotoluene is represented by the molecular formula C7H3Cl5 . The molecular weight of this compound is 264.36 g/mol . The InChI Key is AVSIMRGRHWKCAY-UHFFFAOYSA-N .


Chemical Reactions Analysis

The possible reaction paths of 2,3,4,5,6-pentachlorotoluene with OH radicals were determined in a study . The study found that fragment 1 (F1) of the possible decomposition pathways of 2,3,4,5,6-pentachlorotoluene has the lowest energy, indicating it has the most stable structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,4,5,6-Pentachlorotoluene include a molecular weight of 264.4 g/mol . It has a computed XLogP3-AA value of 5.4 . It has no hydrogen bond donor count and no hydrogen bond acceptor count .

Scientific Research Applications

Molecular Distortion and Electronic Spectrum Analysis

2,3,4,5,6-Pentachlorotoluene has been studied for its molecular distortion and electronic spectrum. Research conducted by Ballester and Castener (1960) in the "Journal of the American Chemical Society" examined the absorption electronic spectrum of this compound along with other chlorinated derivatives of alkyl benzenes. This study highlighted the effects of steric strain and molecular distortion on the electronic spectra of these compounds (Ballester & Castener, 1960).

Deuterium NMR Study in Glassy Crystal State

Kubo et al. (1996) investigated the compound using deuterium nuclear magnetic resonance (NMR) experiments, particularly in its glassy crystalline state. This study, published in "The Journal of Physical Chemistry," provided insights into the disordered orientations and reorientational motions of the molecule around its pseudo-6-fold axis (Kubo et al., 1996).

Synthesis for Herbicide Preparation

The compound was also studied as a starting point for synthesizing tetrachlorophenylacetic acid, a potent herbicidal compound. Nishiyama et al. (1965) in "Journal of Synthetic Organic Chemistry Japan" explored its synthesis from p-toluene sulfonylchloride, contributing to herbicide development (Nishiyama et al., 1965).

Study of Aqueous Solubility and Temperature Dependence

Ma et al. (2001) reported on the aqueous solubilities of chlorobenzenes and chlorotoluenes, including pentachlorotoluene, over a temperature range in "Journal of Chemical & Engineering Data." This research is significant for understanding the environmental behavior of these compounds (Ma et al., 2001).

Rotational and Compositional Disorder Analysis

In "Acta Crystallographica Section B-structural Science," Brock and Fu (1997) redetermined the structure of pentachlorotoluene, focusing on its rotational and compositional disorder. This study provides a detailed analysis of the molecular behavior of the compound (Brock & Fu, 1997).

properties

IUPAC Name

1,2,3,4,5-pentachloro-6-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl5/c1-2-3(8)5(10)7(12)6(11)4(2)9/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSIMRGRHWKCAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870791
Record name 2,3,4,5,6-Pentachlorotoluene
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URL https://comptox.epa.gov/dashboard/DTXSID10870791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-Pentachlorotoluene

CAS RN

877-11-2, 69911-61-1
Record name 2,3,4,5,6-Pentachlorotoluene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5,6-Pentachlorotoluene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2,3,4,5-pentachloro-6-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, pentachloromethyl-
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Record name 2,3,4,5,6-Pentachlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
RA Pérez, B Albero, C Sánchez-Brunete… - International Journal of …, 2012 - Taylor & Francis
A method for the analysis of chlorotoluenes (CTs) in soil has been developed based on ultrasonic assisted extraction with a low volume of organic solvent and determination by gas …
Number of citations: 2 www.tandfonline.com
R Bolton, SM Kazeroonian, JPB Sandall - Journal of Fluorine Chemistry, 1978 - Elsevier
Potassium fluoride in sulpholan (tetramethylene sulphone) reacted readily with 1,2,3,4- and 1,2,3,5-tetrachlorobenzenes at 250, but needed temperatures of 270 before …
Number of citations: 4 www.sciencedirect.com
R BOLTON, K SM, S JPB - 1978 - pascal-francis.inist.fr
Keyword (fr) POTASSIUM FLUORURE HYDROCARBURE CHLORE HYDROCARBURE HALOGENE EFFET ELECTRONIQUE SUBSTITUTION NUCLEOPHILE BENZENE (…
Number of citations: 0 pascal-francis.inist.fr
R Liao, W Li, Z Kang, L Tang, B Yang… - … monitoring and assessment, 2019 - Springer
To enhance our understanding on environmental conditions of the Maowei Sea in Guangxi province, China, the concentration and distribution of 22 chlorobenzene compounds (CBs) in …
Number of citations: 4 link.springer.com
NJ Foulger, BJ Wakefield - Journal of Organometallic Chemistry, 1974 - Elsevier
The reaction of n-butyllithium with 2,3,4,5,6-pentachloro-N,N-dimethyl- benzylamine proceeds by metalhalogen exchange at the positions meta and para to the dimethylaminomethyl …
Number of citations: 11 www.sciencedirect.com
PG Harvey, F Smith, M Stacey… - Journal of Applied …, 1954 - Wiley Online Library
… Chlorination of p-cymene (9.4 g.) for 1 & hours in boiling carbon tetrachloride containing femc chloride and iron yielded 2 : 3 : 4 : 5 : 6pentachlorotoluene (8 g.), mp and mixed mp 217-…
Number of citations: 21 onlinelibrary.wiley.com
S Kazeroonian - 1978 - search.proquest.com
The aim of the research reported here was to investigate in detail the fluorodechlorination of some polychloroarenes in aprotic solvents. The particular interest of this work has been …
Number of citations: 2 search.proquest.com
V Mark, L Zengierski, VA Pattison… - Journal of the American …, 1971 - ACS Publications
Similarly, 2, 3, 4, 5, 6-pentabromotoluene yielded quan-titatively pentabromobenzaldehyde, mp 281-283. Both aldehydes were completely free of the corresponding acids, probably as …
Number of citations: 7 pubs.acs.org
RV Thomann - Environmental science & technology, 1989 - ACS Publications
A model is developed for calculating the concentration of organic chemicals in a simple generic aquatic food chain. Chemical uptake efficiency from water, excretion rate, and chemical …
Number of citations: 653 pubs.acs.org
VL Avila, SN Dodhiwala, J Milanes… - Journal of the …, 1989 - academic.oup.com
Method 8120 of EPA Manual SW-846 has been evaluated in a singlelaboratory study. Several modifications made to the current method were implemented to allow determination of …
Number of citations: 23 academic.oup.com

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